2-(2-phenyl-1H-imidazol-1-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazole-acetamide derivatives involves multiple steps, including the formation of coordination complexes through the reaction with metal ions such as Co(II) and Cu(II). These processes typically involve the use of infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) for characterization (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure is often confirmed using single crystal X-ray crystallography, revealing details about coordination environments and geometry. For instance, coordination complexes exhibit structures with N2O4 coordination environment or a distorted square planar geometry, depending on the metal ions and ligands involved (Chkirate et al., 2019).
Chemical Reactions and Properties
Reactivity studies of cyanoacetamide derivatives have led to the synthesis of various heterocyclic compounds, demonstrating the versatility of these compounds in forming new chemical structures with potential biological activities. Reactions with different reagents can yield pyrazole, thiazole, and thiophene derivatives, among others (Khalil et al., 2012).
Physical Properties Analysis
Analysis of physical properties such as solubility, melting points, and crystal structures provides insights into the usability and stability of these compounds. Techniques like differential thermal analysis, thermogravimetric analysis, and solvent evaporation methods are employed to elucidate these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, pKa values, and antioxidant activity, are essential for understanding the potential applications of these compounds. Spectroscopic studies, such as UV spectroscopy, are used to determine acidity constants and investigate the antioxidant properties through assays like DPPH, ABTS, and FRAP (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(2-phenylimidazol-1-yl)-N-(1-phenyl-2-pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-21(17-26-15-13-23-22(26)19-10-5-2-6-11-19)25-20(16-27-14-7-12-24-27)18-8-3-1-4-9-18/h1-15,20H,16-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJGILFFCLMHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC(=O)NC(CN3C=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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